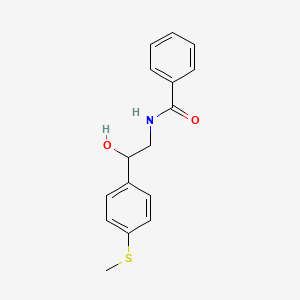

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide, also known as HMB, is a compound that has gained attention in the scientific community due to its potential applications in various fields. HMB is a derivative of benzamide and has been synthesized through various methods.

Scientific Research Applications

Antimicrobial Properties

New acylthiourea derivatives, including those related to the structure of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide, have been synthesized and tested for antimicrobial activity. These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy is influenced by the type and position of substituents on the phenyl group, with iodine and nitro substituents enhancing activity against Gram-negative strains, and electron-donating groups like methyl and ethyl groups being more effective against Gram-positive and fungal strains (Limban et al., 2011).

Chemoselective Synthesis

Research on the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates has led to the production of N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest. This process involves a chemoselective approach that provides insights into synthesizing structurally related compounds, such as this compound, with potential biological applications (Singh et al., 2017).

Development of Magnetic Materials

The synthesis and investigation of metalloligands, including those derived from this compound, have been explored for designing single-molecule magnets (SMMs) and single-chain magnets (SCMs). These studies involve coordination chemistry with copper ions and the interaction with lanthanide salts, demonstrating potential applications in magnetic materials and data storage technologies (Costes et al., 2010).

properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-20-14-9-7-12(8-10-14)15(18)11-17-16(19)13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXPWLLBJLJVLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B2821063.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2821067.png)

![N-(3-fluoro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2821068.png)

![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2821070.png)

![3-((3-fluorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2821081.png)